3-(4-Methyl-1H-imidazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide
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Overview
Description
3-(4-Methyl-1H-imidazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide is a complex organic compound that features multiple functional groups, including imidazole, pyrimidine, pyridine, and benzamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Pyrimidine and pyridine ring synthesis: These heterocycles can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The final compound is formed by coupling the synthesized heterocycles with the benzamide moiety using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the imidazole ring.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole derivatives: These compounds share the imidazole ring and may have similar biological activities.
Pyrimidine-based compounds: These compounds are often used in medicinal chemistry for their diverse biological activities.
Trifluoromethylbenzamides: These compounds are known for their stability and unique chemical properties.
Uniqueness
The uniqueness of 3-(4-Methyl-1H-imidazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide lies in its complex structure, which combines multiple functional groups and heterocycles, potentially leading to a wide range of biological activities and applications.
Properties
Molecular Formula |
C28H22F3N7O |
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Molecular Weight |
529.5 g/mol |
IUPAC Name |
3-(4-methylimidazol-1-yl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-22(13-25(17)37-27-33-9-7-24(36-27)19-4-3-8-32-14-19)35-26(39)20-10-21(28(29,30)31)12-23(11-20)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) |
InChI Key |
QWQOWMCNZNPRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
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